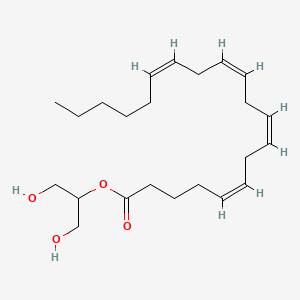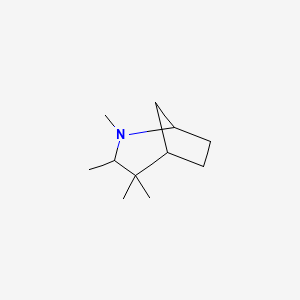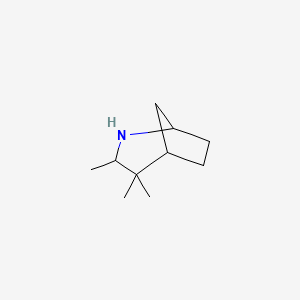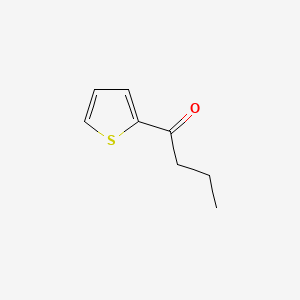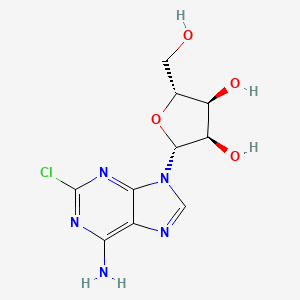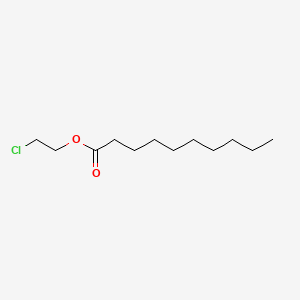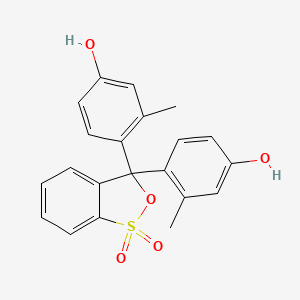
Purpur de m-crésol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on activity.
Biology: Investigated for its role in modulating vasopressin receptors and its effects on water retention and electrolyte balance.
Medicine: Explored as a therapeutic agent for conditions like ascites, hyponatremia, and other disorders related to vasopressin dysregulation.
Industry: Potential applications in the development of new pharmaceuticals and as a tool in drug discovery and development
Mécanisme D'action
Target of Action
m-Cresol Purple, also known as metacresol purple or m-cresolsulfonphthalein, is a triarylmethane dye . Its primary target is the pH of the environment it is introduced to . It is used as a pH indicator, changing color based on the acidity or alkalinity of the solution .
Mode of Action
m-Cresol Purple operates by undergoing a color change when exposed to different pH levels . Specifically, it changes from red to yellow in acidic solutions (pH 1.2 to 2.8) and from yellow to violet in alkaline solutions (pH 7.4 to 9.0) . This color change is due to the interaction of the dye with hydrogen ions (H+) in the solution, which alter the dye’s electronic structure and, consequently, its absorption spectrum .
Biochemical Pathways
The action of m-Cresol Purple doesn’t directly involve any biochemical pathways. Instead, it provides a visual representation of the pH level, which is a crucial parameter in many biochemical reactions. For instance, it is used as a capnographic indicator for detecting end-tidal carbon dioxide to ensure successful tracheal intubation in an emergency .
Result of Action
The result of m-Cresol Purple’s action is a visible color change that indicates the pH of the solution it is in . This allows for easy and quick determination of acidity or alkalinity, which is vital in various fields, including chemistry, medicine, and environmental science .
Action Environment
The action of m-Cresol Purple can be influenced by environmental factors such as temperature and salinity . It can be used to measure the pH in subzero temperatures of saline or hypersaline media . Therefore, the efficacy and stability of m-Cresol Purple as a pH indicator can vary depending on these factors .
Analyse Biochimique
Biochemical Properties
m-Cresol purple plays a significant role in biochemical reactions, particularly as a pH indicator. It changes from red (pH 1.2) to yellow (pH 2.8) and yellow (pH 7.4) to purple (pH 9.0) . This property allows it to interact with various biomolecules in a pH-dependent manner.
Cellular Effects
The primary cellular effect of m-Cresol purple is its ability to indicate the pH within a cell or a solution. This can influence cell function, particularly in processes that are pH-dependent. For example, when exposed to carbon dioxide, m-Cresol purple undergoes a color change from purple to yellow, indicating the formation of carbonic acid .
Molecular Mechanism
The molecular mechanism of m-Cresol purple primarily involves its response to changes in pH. The color change is due to the protonation or deprotonation of the dye, which alters its electronic structure and, consequently, its absorption spectrum .
Temporal Effects in Laboratory Settings
In laboratory settings, m-Cresol purple is stable and does not degrade over time. Its effects on cellular function, as a pH indicator, remain consistent over time .
Metabolic Pathways
m-Cresol purple is not typically involved in metabolic pathways as it is not metabolized by cells. Instead, it is used to monitor the pH of the environment, which can indirectly provide information about metabolic processes .
Transport and Distribution
As a pH indicator, m-Cresol purple can be distributed throughout cells and tissues depending on the method of administration. It does not specifically interact with transporters or binding proteins .
Subcellular Localization
m-Cresol purple does not have a specific subcellular localization. As a soluble dye, it can diffuse throughout the cell, where it acts as a pH indicator .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de SPD-556 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer l'obtention du produit souhaité avec une pureté élevée .
Méthodes de production industrielle
La production industrielle de SPD-556 impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés. Cela inclurait l'utilisation de réacteurs à haute efficacité, de systèmes à flux continu et de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
SPD-556 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques ou d'autres sites réactifs au sein de la molécule.
Réactifs et conditions courantes
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des dérivés aminés .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les interactions récepteur-ligand et les effets des modifications structurales sur l'activité.
Biologie : Enquêté pour son rôle dans la modulation des récepteurs de la vasopressine et ses effets sur la rétention d'eau et l'équilibre électrolytique.
Médecine : Exploré comme agent thérapeutique pour des affections comme l'ascite, l'hyponatrémie et d'autres troubles liés à une dysrégulation de la vasopressine.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et en tant qu'outil dans la découverte et le développement de médicaments
Mécanisme d'action
SPD-556 exerce ses effets en antagonisant le récepteur V2 de la vasopressine. Ce récepteur est impliqué dans la régulation de la réabsorption d'eau dans les reins. En bloquant ce récepteur, SPD-556 réduit la réabsorption d'eau, conduisant à une augmentation de la production d'urine et à une diminution de la rétention d'eau. Les cibles moléculaires comprennent le récepteur V2 de la vasopressine, et les voies impliquées sont liées à l'équilibre hydrique et électrolytique .
Comparaison Avec Des Composés Similaires
Composés similaires
Tolvaptan : Un autre antagoniste du récepteur V2 de la vasopressine utilisé pour des indications similaires.
Conivaptan : Un antagoniste double des récepteurs V1A et V2 de la vasopressine avec des applications plus larges.
Lixivaptan : Un antagoniste sélectif du récepteur V2 de la vasopressine avec une utilisation potentielle dans le traitement de l'hyponatrémie
Unicité
SPD-556 est unique en raison de son affinité de liaison spécifique et de sa sélectivité pour le récepteur V2 de la vasopressine. Cette sélectivité en fait un outil précieux pour étudier les rôles physiologiques et pathologiques de ce récepteur et pour développer des thérapies ciblées avec des effets hors cible minimes .
Propriétés
IUPAC Name |
4-[3-(4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5S/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26-21/h3-12,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQIKGSZDTXODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67763-22-8 (mono-hydrochloride salt) | |
| Record name | 3-Cresol purple | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3062316 | |
| Record name | m-Cresol Purple | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 3-Cresol purple | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9653 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2303-01-7 | |
| Record name | m-Cresol purple | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cresol purple | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Cresol purple | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Cresol Purple | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-cresol purple | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRESOL PURPLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ODZ58K3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)
